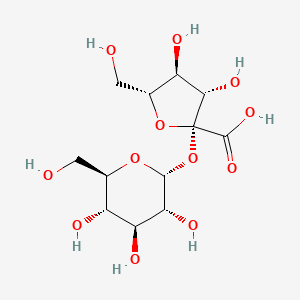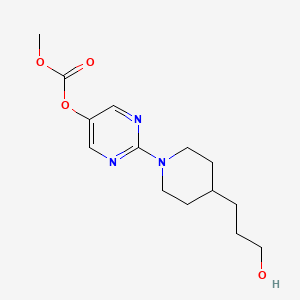
Dibromo Cotinine Hydrobromide Perbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo Cotinine Hydrobromide Perbromide is a complex organic compound with the molecular formula C10H10Br2N2O . Br3H and a molecular weight of 574.727 . It is a derivative of cotinine, a metabolite of nicotine, and is characterized by the presence of multiple bromine atoms. This compound is primarily used in research settings, particularly in the fields of neurology and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo Cotinine Hydrobromide Perbromide typically involves the bromination of cotinine. The process begins with the reaction of cotinine with bromine to form an intermediate, which is then further brominated to yield this compound . The reaction conditions often include the use of solvents such as dichloromethane and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
the principles of organic synthesis and bromination reactions would apply, with considerations for scalability, purity, and yield optimization .
Chemical Reactions Analysis
Types of Reactions
Dibromo Cotinine Hydrobromide Perbromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less brominated derivatives.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium hydrobromide perbromide (PHPB) and other brominating agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxycarbonyl compounds, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Dibromo Cotinine Hydrobromide Perbromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dibromo Cotinine Hydrobromide Perbromide involves its interaction with molecular targets through bromination. The bromine atoms in the compound can participate in electrophilic addition reactions, leading to the formation of bromonium ions . These ions can then react with nucleophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the context of the reaction and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
Monobromomalononitrile: An efficient brominating agent used in organic synthesis.
Phenyltrimethylammonium Tribromide: Another brominating agent that avoids the direct use of molecular bromine.
Pyridinium Hydrobromide Perbromide: A well-known brominating and dehydrogenating agent.
Uniqueness
Dibromo Cotinine Hydrobromide Perbromide is unique due to its specific structure and the presence of multiple bromine atoms, which confer distinct chemical properties. Its use as a reference standard in neurochemical research and analytical chemistry highlights its importance in these fields .
Properties
Molecular Formula |
C10H10Br5N2O- |
|---|---|
Molecular Weight |
573.7 g/mol |
InChI |
InChI=1S/C10H10Br2N2O.Br3/c1-14-9(15)8(11)5-10(14,12)7-3-2-4-13-6-7;1-3-2/h2-4,6,8H,5H2,1H3;/q;-1 |
InChI Key |
XVWWFCDCZQOMGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(CC1(C2=CN=CC=C2)Br)Br.Br[Br-]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)
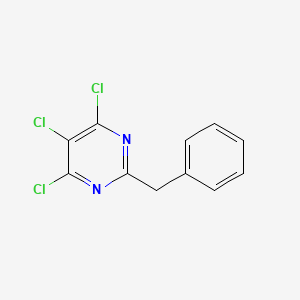
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)

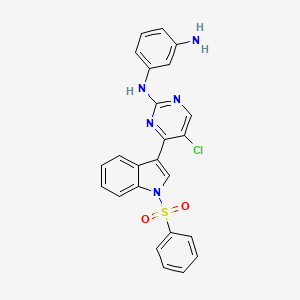
![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
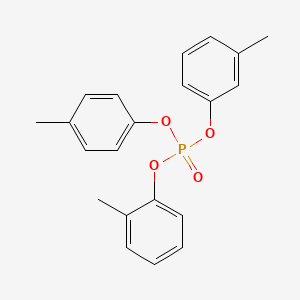
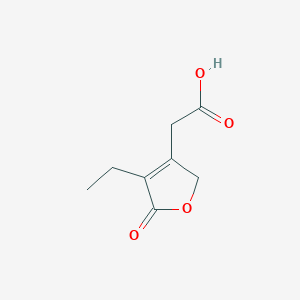
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
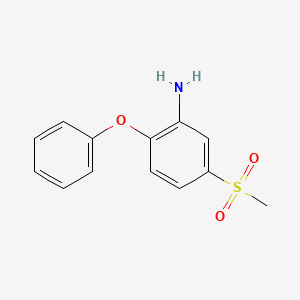
![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)
